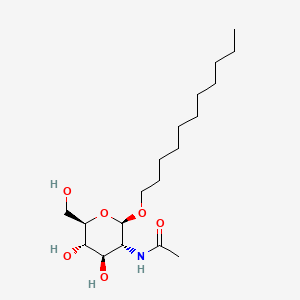

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a powerful yet versatile compound found in many biomedical applications . It is particularly used as a surfactant for protein extraction and purification .

Molecular Structure Analysis

The molecular formula of this compound is C19H37NO6 . Its average mass is 375.500 Da .科学的研究の応用

Antioxidant and Antitumor Applications

Research on saponins, a class of glycosides, has shown that acacic acid-type saponins (AATS), which are complex glycosides with a common aglycon unit, possess significant cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are attributed to their acylation and esterification patterns, making them potential candidates for antitumor agents from the Fabaceae family (Lacaille-Dubois et al., 2011).

Therapeutic Uses in Psychiatry

N-acetylcysteine (NAC), a cysteine pro-drug and glutathione precursor, has been explored for its protective effects against insulin resistance and early stages of type-2 diabetes. The therapeutic and clinical applications of NAC, including its antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest a broader utility in managing conditions that involve oxidative stress and inflammation (Lasram et al., 2015).

Biotechnological and Industrial Applications

Cyclodextrins, cyclic oligosaccharides, demonstrate a wide range of utilities in pharmaceuticals, drug delivery systems, and other industries due to their ability to form host–guest type inclusion complexes. These compounds, through inclusion complexation, can significantly alter the physical and chemical properties of molecules, presenting solutions to scientific and industrial challenges (Sharma & Baldi, 2016).

Metabolic Insights

Studies on metabolic shifts in cancer have identified alternatives to glucose for fueling cancer cells, highlighting the role of glutamine and acetate. These findings underscore the metabolic plasticity of tumor cells and open avenues for targeted treatments based on metabolic modulation (Corbet & Féron, 2015).

Chemical Modifications and Biological Activities of D-Glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and biological activities. These activities include anticoagulant, antitumor, antioxidant, and antiviral effects, indicating the potential of chemically modified glucans in biotechnological applications (Kagimura et al., 2015).

作用機序

Mode of Action

Similar compounds have been known to interact with their targets, leading to various biochemical changes .

Result of Action

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside has demonstrated efficacy in treating bacterial infections, including resistant strains like Streptococcus pneumoniae and Staphylococcus aureus . It disrupts bacterial cell walls, representing a promising frontier in the quest to combat drug-resistant pathogens .

Safety and Hazards

生化学分析

Biochemical Properties

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been shown to influence cell function . It is involved in signaling pathways and gene expression regulation

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It has been shown to disrupt bacterial cell walls, making it a promising candidate in the fight against drug-resistant pathogens.

Metabolic Pathways

特性

| { "Design of the Synthesis Pathway": "The synthesis of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be achieved through a multistep process involving the conversion of starting materials into intermediates, which are then transformed into the final product.", "Starting Materials": [ "Undecanol", "2-Acetamido-2-deoxy-D-glucose", "Sodium hydride", "Tetrahydrofuran", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Undecanol is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "The alkoxide intermediate is then reacted with 2-acetamido-2-deoxy-D-glucose in the presence of acetic anhydride to form the protected intermediate.", "The protected intermediate is then deprotected using hydrochloric acid to form the free amine intermediate.", "The free amine intermediate is then reacted with sodium hydroxide in methanol to form Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside.", "The product is purified using column chromatography with diethyl ether as the eluent." ] } | |

CAS番号 |

152914-68-6 |

分子式 |

C19H37NO6 |

分子量 |

375.5 g/mol |

IUPAC名 |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22) |

InChIキー |

YVUVVLZNFPKUFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

正規SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[2-13C]talose](/img/structure/B584003.png)

![D-[2-13C]Threose](/img/structure/B584009.png)

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)